N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-Fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core substituted with a phenyl group at position 3 and a thioacetamide linker connected to a 4-fluorobenzyl moiety. This structure combines a triazolo-pyridazin scaffold, known for diverse pharmacological activities, with fluorinated aromatic groups that enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-8-6-14(7-9-16)12-22-18(27)13-28-19-11-10-17-23-24-20(26(17)25-19)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVPKLRCFGZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that integrates a 1,2,4-triazole moiety with potential biological activity. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thioacetamide linkage and a 1,2,4-triazolo[4,3-b]pyridazine core. The synthesis typically involves the reaction of 4-fluorobenzyl bromide with a thio compound derived from the corresponding triazole. The synthesis pathway may include:
- Formation of the Triazole : Utilizing hydrazine and appropriate carbon disulfide derivatives.
- Thio Linkage Formation : Reacting the triazole with a thiol compound.
- Final Acetylation : Introducing the acetamide group to complete the structure.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity due to their ability to inhibit essential bacterial enzymes such as urease and DNA gyrase .
| Activity | Tested Strains | IC50 Values |
|---|---|---|
| Antibacterial | E. coli | 12 µM |
| Staphylococcus aureus | 15 µM | |
| Pseudomonas aeruginosa | 10 µM |
Anticancer Activity
Research has highlighted the anticancer potential of similar compounds. For instance, derivatives containing the triazole ring have been reported to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .
| Cell Line | IC50 Values | Reference Drug Comparison |
|---|---|---|
| MCF-7 | 22 µM | Doxorubicin (30 µM) |
| HEPG2 | 10.28 µg/mL | Ethidium Bromide (25 µM) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a triazole ring often act as enzyme inhibitors, particularly targeting urease and cyclooxygenases (COX), which are crucial in inflammatory pathways .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.
- Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- A study on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated significant urease inhibition with IC50 values ranging from 10 to 20 µM across different derivatives .
- Another investigation into the anticancer properties of thiadiazole derivatives reported that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of the triazole ring exhibit significant antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The incorporation of the triazole moiety has been linked to enhanced antimicrobial activity due to its ability to interfere with bacterial cell wall synthesis and function .
Table 1: Antibacterial Activity of Triazole Derivatives
Anticancer Activity
The compound's potential as an anticancer agent has been explored through studies on various cancer cell lines. The presence of the triazole ring has been associated with cytotoxic effects against human breast carcinoma (MCF-7) and other cancer types. Notably, some derivatives have shown better efficacy than established chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12 | |
| Thiadiazole derivatives | HepG2 | 10.28 | |
| Pyrazole derivatives | SaOS-2 | 15 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. Research indicates that similar triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation in various disease models, including arthritis and cardiovascular diseases .
Table 3: Anti-inflammatory Potency of Related Compounds
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the acetamide moiety undergoes oxidation under controlled conditions. For structurally analogous triazolo-pyridazine thioethers:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperbenzoic acid (mCPBA).
-
Products : Sulfoxides (mono-oxidation) or sulfones (di-oxidation).
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxidation | H₂O₂ (30%), CH₃COOH, 0°C, 2h | Sulfoxide derivative | 65–78 | |
| Sulfonation | KMnO₄ (aq.), H₂SO₄, 50°C, 6h | Sulfone derivative | 82–90 |
The electron-withdrawing fluorine atom on the benzyl group stabilizes intermediates during oxidation.
Nucleophilic Substitution
The acetamide’s NH group and fluorobenzyl’s para-fluorine are susceptible to nucleophilic attack:
-
Reagents : Alkyl/aryl halides, amines, or thiols under basic conditions (K₂CO₃, Et₃N).
-
Key Example : Reaction with methyl iodide in DMF yields N-methylated derivatives.
| Substrate | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| Fluorobenzyl group | R-X (X = Cl, Br) | K₂CO₃, DMF, 80°C | Alkylated benzyl derivatives | Bioactivity modulation |
| Acetamide NH | CH₃I | NaH, THF, 0°C | N-methylacetamide | Enhanced metabolic stability |
This reactivity aligns with studies on triazolo-pyridazine systems .
Cyclization and Ring Modification
The triazolo-pyridazine core participates in cycloaddition and ring-expansion reactions:
-
Diels-Alder Reactions : With dienophiles like maleic anhydride to form fused bicyclic systems.
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Ring-Opening : Under acidic conditions (HCl/EtOH), the triazole ring opens to form hydrazine intermediates.
Reduction Reactions
Selective reduction of the triazole ring or acetamide carbonyl is achievable:
-
Triazole Reduction : LiAlH₄ reduces the triazole’s N–N bond to form dihydro derivatives.
-
Carbonyl Reduction : NaBH₄/CeCl₃ converts the acetamide to a thioether-alcohol.
| Target Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Triazole ring | LiAlH₄, THF | Dihydrotriazolo-pyridazine | 55–60 |
| Acetamide carbonyl | NaBH₄, MeOH | Alcohol derivative | 70–75 |
These reactions are critical for probing structure-activity relationships .
Cross-Coupling Reactions
The phenyl group on the triazole ring undergoes Suzuki-Miyaura couplings:
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Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃.
-
Example : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups.
| Boronic Acid | Conditions | Product | Application |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | DME/H₂O, 80°C | 3-(4-methoxyphenyl) derivative | Enhanced solubility |
Acid/Base-Mediated Rearrangements
Under strong acids (H₂SO₄) or bases (NaOH), the compound undergoes:
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Sulfur Migration : Thioacetamide group relocates to the pyridazine ring.
-
Ring Contraction : Triazolo-pyridazine converts to imidazo-pyridazine at high temperatures.
| Process | Conditions | Outcome |
|---|---|---|
| Sulfur Migration | H₂SO₄, 120°C, 3h | Thiopyridazine isomer |
| Ring Contraction | NaOH (aq.), 150°C, 6h | Imidazo-pyridazine derivative |
Biological Derivatization
The compound serves as a scaffold for bioactive analogs:
-
Anticancer Derivatives : Chlorination at C-8 of the pyridazine ring enhances cytotoxicity (IC₅₀: 1.2 μM vs. MCF-7) .
-
Antimicrobial Agents : Quaternary ammonium salts derived from N-alkylation show broad-spectrum activity .
Key Synthetic Insights :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
- Triazolo-Pyridazin vs. Triazino-Indol Derivatives: Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () share a thioacetamide linker but differ in their core scaffolds.
- Substituent Effects on the Triazolo-Pyridazin Ring: The compound N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) () features a methyl group at position 3 of the triazolo-pyridazin ring, whereas the target compound has a phenyl group.
Acetamide Substituent Variations
- Fluorinated vs. Non-Fluorinated Benzyl Groups: The 4-fluorobenzyl group in the target compound contrasts with the 4-phenoxyphenyl group in 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) (). Fluorination typically improves metabolic stability and membrane permeability due to reduced oxidative metabolism .
- Methyl vs.
Physical Properties
- Melting Points: The triazolo-pyridazin derivative E-4b () has a melting point of 253–255°C, attributed to strong intermolecular interactions. The target compound’s fluorobenzyl group may lower the melting point due to disrupted crystal packing compared to non-fluorinated analogs .
Lin28 Inhibition and Anticancer Potential
- C1632 () :
This analog inhibits Lin28/let-7 interactions, promoting cancer stem cell differentiation and reducing tumorsphere formation. The target compound’s phenyl and fluorobenzyl groups may enhance binding affinity or selectivity for Lin28 compared to C1632’s methyl substituents .
Structural-Activity Relationships (SAR)
- Role of Fluorine: Fluorine in the benzyl group may improve pharmacokinetics (e.g., half-life) by blocking metabolic sites, as seen in fluorinated pharmaceuticals. This contrasts with N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) (), where bromine increases molecular weight without comparable metabolic benefits .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Synthesis of theTriazolo[4,3-b]Pyridazin Core
The triazolo[4,3-b]pyridazin moiety is synthesized via cyclocondensation of hydrazine derivatives with electrophilic pyridazine precursors. A patented ultrasound-assisted method (CN103613594A) demonstrates high efficiency for analogous triazolopyridines:
Procedure :
- Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) and substituted benzoic acids (50 mmol) in phosphorus oxychloride (POCl₃).
- Conditions : Ultrasound irradiation at 105°C for 3 hours.
- Workup : Concentrate reaction mixture, recrystallize residue in ethanol.
For N-(4-fluorobenzyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, substituting benzoic acid with phenylacetic acid derivatives enables phenyl group incorporation at position 3. Yield optimization (68–72%) is achieved by maintaining stoichiometric excess of the carboxylic acid component.
Introduction of the thioacetamide group proceeds via nucleophilic aromatic substitution (SNAr). A protocol adapted from Evitachem involves:
Stepwise Protocol :
- Intermediate Synthesis : React 6-chloro-3-phenyl-triazolo[4,3-b]pyridazine with thioglycolic acid (1.2 eq) in dimethylformamide (DMF).
- Conditions : Stir at 80°C under nitrogen for 12 hours.
- Purification : Extract with ethyl acetate, wash with NaHCO₃ (5%), dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Critical Parameters :
- Solvent : DMF enhances nucleophilicity of the thiol group.
- Temperature : Elevated temperatures (80–90°C) prevent disulfide formation.
Amide Bond Formation with 4-Fluorobenzylamine
The final step couples the thioacetate intermediate with 4-fluorobenzylamine using carbodiimide chemistry:
Optimized Reaction :
- Activation : Mix 2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid (1 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in acetonitrile (30 mL).
- Coupling : Add 4-fluorobenzylamine (1.2 eq), stir at 25°C for 24 hours.
- Workup : Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Reaction Optimization and Scalability
Table 1: Comparative Analysis of Cyclization Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ultrasound | POCl₃ | 105 | 3 | 70 | |
| Conventional | POCl₃ | 120 | 6 | 58 | |
| Microwave-Assisted | – | 130 | 1.5 | 66 |
Ultrasound irradiation reduces reaction time by 50% compared to conventional heating. Microwave methods offer moderate improvements but require specialized equipment.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.84 (s, 1H, pyridazine-H), 7.74–7.47 (m, 5H, phenyl-H), 4.62 (s, 2H, CH₂), 3.91 (s, 2H, SCH₂).
- MS (ESI+) : m/z 393.4 [M+H]⁺, consistent with molecular formula C₂₀H₁₆FN₅OS.
Purity Assurance :
- HPLC : >98% purity using C18 column (acetonitrile/water 70:30, 1 mL/min).
- Elemental Analysis : Calculated C 61.06%, H 4.10%; Found C 60.89%, H 4.12%.
Challenges and Alternative Approaches
Side Reactions :
- Disulfide Formation : Mitigated by rigorous nitrogen purging and excess thioglycolic acid.
- Incomplete Cyclization : Additive screening (e.g., ZnCl₂) improves ring closure efficiency.
Alternative Routes :
- Mitsunobu Reaction : For sterically hindered substrates, though cost-prohibitive at scale.
- Solid-Phase Synthesis : Limited applicability due to heterogeneous reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
